

# spectroscopic data of 3-Methoxy-4-methylaniline (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
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An In-depth Technical Guide to the Spectroscopic Data of **3-Methoxy-4-methylaniline**

## Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **3-Methoxy-4-methylaniline** (CAS 16452-01-0), a key intermediate in various chemical syntheses, including pharmaceuticals and dyes. As researchers and drug development professionals, understanding the structural characterization of such molecules is paramount for quality control, reaction monitoring, and regulatory compliance. This document moves beyond a simple data repository, offering an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of physical organic chemistry.

## Molecular Identity and Structure

**3-Methoxy-4-methylaniline**, also known as o-cresidine, is an aromatic amine with the chemical formula  $C_8H_{11}NO$ . Its structure features a benzene ring substituted with an amino ( $-NH_2$ ), a methoxy ( $-OCH_3$ ), and a methyl ( $-CH_3$ ) group. The relative positions of these substituents are crucial to the molecule's chemical properties and are definitively confirmed by the spectroscopic methods detailed below.

Table 1: Chemical and Physical Properties of **3-Methoxy-4-methylaniline**

Property	Value	Source
CAS Number	16452-01-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	137.18 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	3-methoxy-4-methylaniline	<a href="#">[4]</a>
Synonyms	o-Cresidine, 4-Methyl-m-anisidine	<a href="#">[4]</a>
Appearance	White to brown crystalline solid	
Melting Point	57-62 °C	

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  // Atom nodes
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  H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; // on C9
  H16 [label="H"]; H17 [label="H"]; H18 [label="H"]; // on C10
  H19 [label="H"]; H20 [label="H"]; H21 [label="H"]; // Aromatic Hs// Positioning nodes
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// Edges for bonds
C1 -- C3; C1 -- C4; C3 -- C2; C4 -- C5; C2 -- C6; C5 -- C6;
C4 -- N7;
C3 -- 08;
08 -- C9;
C5 -- C10;

// Implicit bonds to H are not drawn to reduce clutter
}
```

Caption: Molecular Structure of **3-Methoxy-4-methylaniline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

### <sup>1</sup>H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR ( $^1\text{H}$  NMR) reveals the number of distinct proton environments and their neighboring protons. The spectrum of **3-Methoxy-4-methylaniline** is characterized by distinct signals for the aromatic protons, the amino protons, the methoxy protons, and the methyl protons.

**Expertise & Experience:** The choice of solvent is critical in NMR. Deuterated chloroform ( $\text{CDCl}_3$ ) is a common choice for its excellent solubilizing power for many organic compounds and its single, easily identifiable solvent peak. However, for amines, the  $-\text{NH}_2$  proton signal can be broad and its chemical shift variable due to hydrogen bonding and exchange with trace amounts of water. Running the sample in  $\text{DMSO-d}_6$  can sharpen the amine peak and allow for definitive identification through  $\text{D}_2\text{O}$  exchange.

Table 2:  $^1\text{H}$  NMR Spectral Data for **3-Methoxy-4-methylaniline**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Rationale
~6.8	d	1H	Ar-H (C5-H)	Ortho to the electron-donating $-\text{CH}_3$ group and meta to the $-\text{NH}_2$ and $-\text{OCH}_3$ groups.
~6.6	dd	1H	Ar-H (C6-H)	Ortho to the $-\text{NH}_2$ group, showing coupling to two neighboring aromatic protons.
~6.5	d	1H	Ar-H (C2-H)	Ortho to the $-\text{OCH}_3$ group and shielded by its electron-donating effect.
~3.8	s	3H	$-\text{OCH}_3$	Characteristic singlet for a methoxy group, deshielded by the attached oxygen.
~3.6	br s	2H	$-\text{NH}_2$	Broad singlet due to quadrupole broadening and potential proton exchange.
~2.2	s	3H	Ar- $\text{CH}_3$	Singlet for the aromatic methyl group.

Note: The exact chemical shifts can vary slightly based on the solvent and instrument used. The data presented is a representative interpretation based on publicly available spectra.[4]

## <sup>13</sup>C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a count of the unique carbon atoms in the molecule. Given the molecule's asymmetry, all eight carbon atoms are expected to be chemically distinct.

Trustworthiness: The interpretation of <sup>13</sup>C NMR is often supported by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups, adding a layer of self-validation to the assignments.

Table 3: <sup>13</sup>C NMR Spectral Data for **3-Methoxy-4-methylaniline**

Chemical Shift ( $\delta$ ) ppm	Assignment	Rationale
~150.0	C-OCH <sub>3</sub> (C3)	Aromatic carbon attached to the highly electronegative oxygen atom, resulting in significant deshielding.
~140.0	C-NH <sub>2</sub> (C1)	Carbon attached to the nitrogen of the amino group.
~130.0	C-CH <sub>3</sub> (C4)	Quaternary carbon attached to the methyl group.
~122.0	C5	Aromatic CH carbon.
~115.0	C6	Aromatic CH carbon, shielded by the ortho amino group.
~110.0	C2	Aromatic CH carbon, strongly shielded by the ortho methoxy group.
~55.0	-OCH <sub>3</sub>	Methoxy carbon, deshielded by the attached oxygen.
~16.0	-CH <sub>3</sub>	Methyl carbon, appearing in the typical aliphatic region.

Note: Data is an interpretation based on expected chemical shifts and publicly available spectra.[4]

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Methoxy-4-methylaniline** in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.

- Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum using a standard pulse program. A typical acquisition involves a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 128-1024) and a longer relaxation delay may be required for a good signal-to-noise ratio.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the  $^1\text{H}$  NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Authoritative Grounding: The specific frequencies at which a functional group absorbs are well-documented and serve as reliable diagnostics. For instance, the N-H stretching vibrations of primary amines typically appear as a doublet in the  $3300\text{-}3500\text{ cm}^{-1}$  region, a hallmark feature to look for.

Table 4: Key IR Absorption Bands for **3-Methoxy-4-methylaniline**

Frequency ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3450 - 3300 (doublet)	N-H Symmetric & Asymmetric Stretch	Primary Amine (-NH <sub>2</sub> )
3050 - 3000	C-H Aromatic Stretch	Ar-H
2950 - 2850	C-H Aliphatic Stretch	-CH <sub>3</sub> , -OCH <sub>3</sub>
1620 - 1580	N-H Scissoring (Bending) & C=C Aromatic Stretch	Amine & Aromatic Ring
1520 - 1480	C=C Aromatic Stretch	Aromatic Ring
1250 - 1200	C-O Asymmetric Stretch	Aryl-Alkyl Ether
1050 - 1020	C-O Symmetric Stretch	Aryl-Alkyl Ether
850 - 750	C-H Out-of-plane Bending	Substituted Benzene

Source: Data interpreted from the FTIR spectrum available on PubChem.[\[4\]](#)

## Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

- Sample Preparation: Grind 1-2 mg of **3-Methoxy-4-methylaniline** with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

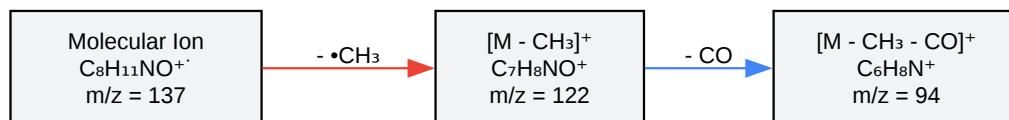
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For a compound like **3-Methoxy-4-methylaniline**, Electron Ionization (EI) is a common technique.

**Expertise & Experience:** In EI-MS, the molecular ion (M<sup>+</sup>) is often observed, which directly confirms the molecular weight. The fragmentation pattern is the molecule's "fingerprint." The most stable carbocations will typically form the most abundant fragment ions. For this molecule, the loss of a methyl radical from the methoxy group is a highly probable initial fragmentation step due to the stability of the resulting oxonium ion.

Table 5: Major Fragments in the EI-Mass Spectrum of **3-Methoxy-4-methylaniline**

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Significance
137	[C <sub>8</sub> H <sub>11</sub> NO] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )
122	[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl radical from the methoxy group.
106	[M - OCH <sub>3</sub> ] <sup>+</sup>	Loss of a methoxy radical.
94	[M - CH <sub>3</sub> - CO] <sup>+</sup>	Subsequent loss of carbon monoxide from the m/z 122 fragment.

Source: Data interpreted from the NIST GC-MS spectrum available on PubChem.[4]



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Caption: Proposed EI-MS Fragmentation Pathway.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Method:
  - Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution in split or splitless mode.
  - Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C.
- MS Method:
  - Interface: Set the transfer line temperature to ~280 °C.
  - Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.
  - Analyzer: Scan a mass range from m/z 40 to 400.
- Data Analysis: Identify the peak corresponding to **3-Methoxy-4-methylaniline** in the total ion chromatogram and analyze its corresponding mass spectrum.

## Integrated Spectroscopic Analysis: A Cohesive Conclusion

No single technique provides the full picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods.

- MS establishes the molecular weight as 137 g/mol, corresponding to the formula C<sub>8</sub>H<sub>11</sub>NO.
- IR confirms the presence of key functional groups: a primary amine (-NH<sub>2</sub>), an ether (C-O), and an aromatic ring.
- <sup>13</sup>C NMR verifies the existence of eight unique carbon atoms, including two methyls, three aromatic CHs, and three quaternary aromatic carbons.
- <sup>1</sup>H NMR pieces the puzzle together, showing the connectivity and relative positions of the protons, confirming the 1,2,4-trisubstitution pattern on the benzene ring.

Together, these techniques provide an unambiguous and self-validating confirmation of the structure of **3-Methoxy-4-methylaniline**, ensuring its identity and purity for downstream applications in research and development.

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